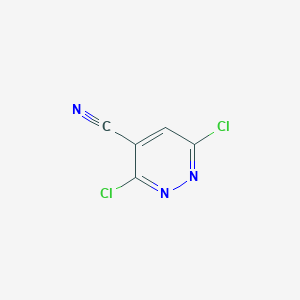

3,6-Dichloropyridazine-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloropyridazine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2N3/c6-4-1-3(2-8)5(7)10-9-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVHRZSJJSZRFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494817 | |

| Record name | 3,6-Dichloropyridazine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35857-93-3 | |

| Record name | 3,6-Dichloropyridazine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichloropyridazine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,6-Dichloropyridazine-4-carbonitrile (CAS No. 35857-93-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloropyridazine-4-carbonitrile is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its unique structure, featuring a pyridazine core with two reactive chlorine atoms and a nitrile group, makes it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its emerging role in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). The strategic positioning of its functional groups allows for selective chemical modifications, enabling the construction of complex molecular architectures for drug discovery programs.

Physicochemical and Chemical Properties

The key physicochemical properties of 3,6-Dichloropyridazine-4-carbonitrile are summarized below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| Molecular Formula | C₅HCl₂N₃ | [1] |

| Molecular Weight | 173.99 g/mol | [2] |

| Melting Point | 105-106 °C | [3] |

| Boiling Point (Predicted) | 360.8 ± 37.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.6 ± 0.1 g/cm³ | [4] |

| Flash Point (Predicted) | 172.0 ± 26.5 °C | [3] |

| LogP (Predicted) | 1.10 - 1.5 | [1][4] |

| Topological Polar Surface Area (TPSA) | 49.6 Ų | [1][3] |

| Appearance | Light yellow solid | [3] |

Chemical Identifiers

Accurate identification of chemical compounds is critical for research and regulatory purposes.

| Identifier | Value | Reference(s) |

| CAS Number | 35857-93-3 | [1] |

| IUPAC Name | 3,6-dichloropyridazine-4-carbonitrile | [1] |

| SMILES | C1=C(C(=NN=C1Cl)Cl)C#N | [1] |

| InChI | InChI=1S/C5HCl2N3/c6-4-1-3(2-8)5(7)10-9-4/h1H | [1] |

| InChIKey | PEVHRZSJJSZRFC-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

The primary synthetic route to 3,6-Dichloropyridazine-4-carbonitrile involves the dehydration of the corresponding carboxamide precursor. The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, providing a handle for introducing diverse functionalities, a key feature exploited in medicinal chemistry.

Experimental Protocol: Synthesis from 3,6-Dichloropyridazine-4-carboxamide

A common and effective method for synthesizing 3,6-Dichloropyridazine-4-carbonitrile is the dehydration of 3,6-dichloropyridazine-4-carboxamide using a strong dehydrating agent such as phosphorus oxychloride (POCl₃).[3]

Reaction Scheme:

-

Reactants: 3,6-Dichloropyridazine-4-carboxamide, Phosphorus oxychloride (POCl₃)

-

Solvent: Dichloromethane (for workup)

-

Procedure:

-

A mixture of 3,6-dichloropyridazine-4-carboxamide (5.7 g, 29.69 mmol) and phosphorus oxychloride (50 mL) is heated to reflux for 1 hour.[3]

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under vacuum to remove excess POCl₃.[3]

-

The residue is dissolved in dichloromethane.[3]

-

The resulting organic solution is washed sequentially with water and brine, then dried over anhydrous sodium sulfate.[3]

-

The solvent is removed by concentration under vacuum.[3]

-

The crude product is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 1:5 ratio), to yield the title compound as a light yellow solid (5.1 g, 99% yield).[3]

-

Synthesis of 3,6-Dichloropyridazine-4-carbonitrile.

Applications in Drug Discovery

3,6-Dichloropyridazine-4-carbonitrile is a key building block for creating more complex molecules with therapeutic potential. Its most prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5]

Role in PROTAC Development

PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[6] A PROTAC typically consists of three parts: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

3,6-Dichloropyridazine-4-carbonitrile serves as an excellent scaffold for constructing these linkers or for attachment to the warhead or E3 ligase ligand. The two chlorine atoms offer differential reactivity, allowing for sequential and controlled addition of other molecular fragments, which is crucial for building the complex PROTAC architecture.

Generalized PROTAC mechanism involving a pyridazine-derived molecule.

Spectroscopic Data

While experimental spectra for 3,6-Dichloropyridazine-4-carbonitrile are not widely published, data for its core scaffold and predicted mass spectrometry values provide valuable characterization information.

Predicted Mass Spectrum: Predicted m/z values for various adducts of the target molecule have been calculated.[7]

| Adduct | Predicted m/z |

| [M+H]⁺ | 173.96204 |

| [M+Na]⁺ | 195.94398 |

| [M-H]⁻ | 171.94748 |

| [M+NH₄]⁺ | 190.98858 |

Representative Spectra of the Core Scaffold (3,6-Dichloropyridazine, CAS 141-30-0):

-

¹H NMR: A single peak is observed in deuterochloroform at approximately 7.51 ppm, corresponding to the two equivalent protons on the pyridazine ring.[8]

-

IR Spectrum: The infrared spectrum shows characteristic peaks corresponding to the aromatic C-H and C-N stretching vibrations.[9][10][11]

Safety and Handling

3,6-Dichloropyridazine-4-carbonitrile is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Statement | Description | Reference(s) |

| H302 | Harmful if swallowed | [1][3] |

| H312 | Harmful in contact with skin | [1] |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H332 | Harmful if inhaled | [1] |

| H335 | May cause respiratory irritation | [1] |

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Store in a cool, dry place, away from incompatible materials. Recommended storage is at -20°C for long-term stability.[2]

References

- 1. 3,6-Dichloropyridazine-4-carbonitrile | C5HCl2N3 | CID 12370915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. echemi.com [echemi.com]

- 4. 3,6-Dichloropyridazine-4-carbonitrile | CAS#:35857-93-3 | Chemsrc [chemsrc.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - 3,6-dichloropyridazine-4-carbonitrile (C5HCl2N3) [pubchemlite.lcsb.uni.lu]

- 8. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyridazine, 3,6-dichloro- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

3,6-Dichloropyridazine-4-carbonitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of 3,6-Dichloropyridazine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its multi-halogenated pyridazine framework makes it a valuable building block for the synthesis of more complex molecules.

Core Molecular Data

The fundamental molecular characteristics of 3,6-Dichloropyridazine-4-carbonitrile are summarized in the table below, providing a quick reference for researchers.

| Parameter | Value | Source |

| Molecular Formula | C₅HCl₂N₃ | [1][2][3][4] |

| Molecular Weight | 173.98 g/mol | [2][5] |

| Alternate Molecular Weight | 173.99 g/mol | [3][6][7] |

| Monoisotopic Mass | 172.9547524 Da | [2] |

| CAS Number | 35857-93-3 | [1][2][3] |

Experimental Protocols

Synthesis of 3,6-Dichloropyridazine-4-carbonitrile

A common method for the synthesis of 3,6-Dichloropyridazine-4-carbonitrile involves the dehydration of 3,6-dichloropyridazine-4-carboxamide using a strong dehydrating agent such as phosphorus oxychloride.[5]

Experimental Procedure:

-

A mixture of 3,6-dichloropyridazine-4-carboxamide (5.7 g, 29.69 mmol, 1.00 equiv) and phosphorus oxychloride (50 mL) is prepared in a suitable reaction vessel.[5]

-

The reaction mixture is heated to reflux and maintained at this temperature for 1 hour.[5]

-

Following the reflux period, the excess phosphorus oxychloride is removed by concentration under vacuum.[5]

-

The resulting residue is dissolved in dichloromethane.[5]

-

The dichloromethane solution is then washed sequentially with water and brine.[5]

-

The organic layer is dried over anhydrous sodium sulfate.[5]

-

The solvent is removed by concentration under vacuum.[5]

-

The crude product is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and petroleum ether (1:5) to yield the final product.[5]

This procedure results in 3,6-Dichloropyridazine-4-carbonitrile as a light yellow solid with a high yield.[5]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 3,6-Dichloropyridazine-4-carbonitrile.

Caption: Synthesis workflow for 3,6-Dichloropyridazine-4-carbonitrile.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 3,6-Dichloropyridazine-4-carbonitrile | C5HCl2N3 | CID 12370915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. 3,6-Dichloropyridazine-4-carbonitrile|lookchem [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. 3,6-Dichloropyridazine-4-carbonitrile CAS#: 35857-93-3 [chemicalbook.com]

- 7. 3,6-Dichloropyridazine-4-carbonitrile | 35857-93-3 [sigmaaldrich.com]

physical and chemical properties of 3,6-Dichloropyridazine-4-carbonitrile

An In-depth Technical Guide to 3,6-Dichloropyridazine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 3,6-Dichloropyridazine-4-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery.[1] It details the compound's physical and chemical properties, presents a detailed experimental protocol for its synthesis, and outlines essential safety and handling information. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Chemical Identity and Structure

3,6-Dichloropyridazine-4-carbonitrile is a halogenated heterocyclic compound. Its structure, featuring a pyridazine ring substituted with two chlorine atoms and a nitrile group, makes it a valuable intermediate for synthesizing more complex molecules.[1]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 3,6-dichloropyridazine-4-carbonitrile[2] |

| CAS Number | 35857-93-3[2][3][4][5][6] |

| Molecular Formula | C₅HCl₂N₃[2][3][4][6] |

| SMILES | C1=C(C(=NN=C1Cl)Cl)C#N[2][7] |

| InChIKey | PEVHRZSJJSZRFC-UHFFFAOYSA-N[2][7] |

Physical and Chemical Properties

The compound is typically a white to light brown or light yellow solid powder.[3][8][9]

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 173.99 g/mol | [6] |

| Exact Mass | 172.954758 Da | [3][5] |

| Melting Point | 105-106 °C | [3][8][10] |

| Boiling Point (Predicted) | 360.8 ± 37.0 °C at 760 mmHg | [5][8][10] |

| Density (Predicted) | 1.6 ± 0.1 g/cm³ | [3][5][10] |

| Flash Point | 172.0 ± 26.5 °C | [3][5] |

| Appearance | Light yellow solid |[3] |

Table 3: Computed Chemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 1.5 | [2][3] |

| Topological Polar Surface Area (PSA) | 49.6 Ų | [2][3] |

| Hydrogen Bond Donor Count | 0 | [2][10] |

| Hydrogen Bond Acceptor Count | 3 | [3][10] |

| Rotatable Bond Count | 0 | [10] |

| Complexity | 164 | [3][10] |

| Refractive Index | 1.591 |[3][5] |

Experimental Protocols

Synthesis of 3,6-Dichloropyridazine-4-carbonitrile

A common method for synthesizing the title compound involves the dehydration of 3,6-dichloropyridazine-4-carboxamide using a strong dehydrating agent like phosphorus oxychloride.[3]

Detailed Methodology:

-

Reaction Setup: A mixture of 3,6-dichloropyridazine-4-carboxamide (5.7 g, 29.69 mmol, 1.00 equivalent) and phosphorus oxychloride (50 mL) is prepared in a suitable reaction vessel.[3]

-

Heating: The mixture is heated to reflux and maintained at this temperature for 1 hour.[3]

-

Concentration: Following the reflux period, the resulting mixture is concentrated under vacuum to remove excess phosphorus oxychloride.[3]

-

Workup: The residue is dissolved in dichloromethane. This organic solution is then washed sequentially with water and brine.[3]

-

Drying and Final Concentration: The dichloromethane solution is dried over anhydrous sodium sulfate and then concentrated under vacuum to yield the crude product.[3]

-

Purification: The crude residue is purified by silica gel column chromatography, eluting with a solvent system of ethyl acetate/petroleum ether (1:5).[3]

-

Final Product: This purification yields 3,6-Dichloropyridazine-4-carbonitrile (5.1 g, 99% yield) as a light yellow solid.[3]

Safety, Handling, and Storage

Hazard Identification

3,6-Dichloropyridazine-4-carbonitrile is classified as harmful and an irritant.[2][11]

Table 4: GHS Hazard Statements

| Code | Hazard Statement | Classification |

|---|---|---|

| H302 | Harmful if swallowed | Acute toxicity, oral[2][3][11] |

| H312 | Harmful in contact with skin | Acute toxicity, dermal[2] |

| H315 | Causes skin irritation | Skin corrosion/irritation[2][11] |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation[2][11] |

| H332 | Harmful if inhaled | Acute toxicity, inhalation[2] |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure[2][11] |

Precautionary Measures and Storage

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes using personal protective equipment (PPE) such as gloves, lab coats, and safety goggles.[12] Work should be conducted in a well-ventilated area or a fume hood.[12]

-

Storage: The compound should be stored under an inert atmosphere, such as argon, at room temperature or refrigerated conditions (2-8°C or -20°C for long-term stability).[4][5][6][8][10] It should be kept sealed in a dry environment.[9]

Conclusion

3,6-Dichloropyridazine-4-carbonitrile is a well-characterized chemical intermediate with defined physical properties and established synthesis protocols. Its utility in the development of novel compounds, particularly in the pharmaceutical sector, is significant. The information presented in this guide, including its properties, synthesis, and safety data, serves as a crucial resource for researchers engaged in chemical synthesis and drug development. Adherence to the outlined safety and handling procedures is imperative to ensure safe and effective use in a laboratory setting.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. 3,6-Dichloropyridazine-4-carbonitrile | C5HCl2N3 | CID 12370915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 3,6-Dichloropyridazine-4-carbonitrile | CAS#:35857-93-3 | Chemsrc [chemsrc.com]

- 6. usbio.net [usbio.net]

- 7. PubChemLite - 3,6-dichloropyridazine-4-carbonitrile (C5HCl2N3) [pubchemlite.lcsb.uni.lu]

- 8. 3,6-Dichloropyridazine-4-carbonitrile CAS#: 35857-93-3 [m.chemicalbook.com]

- 9. minstar.lookchem.com [minstar.lookchem.com]

- 10. 3,6-Dichloropyridazine-4-carbonitrile|lookchem [lookchem.com]

- 11. cpachem.com [cpachem.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3,6-Dichloropyridazine-4-carbonitrile

This technical guide provides a comprehensive overview of 3,6-Dichloropyridazine-4-carbonitrile, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. The document details its chemical identity, physicochemical properties, a known synthesis protocol, and its significance as a chemical intermediate.

Chemical Identity and Structure

The nomenclature and structural details of the compound are fundamental for its identification and characterization in a research setting.

-

IUPAC Name: 3,6-dichloropyridazine-4-carbonitrile[1]

The two-dimensional structure of 3,6-Dichloropyridazine-4-carbonitrile is presented below:

Figure 1: 2D molecular structure of 3,6-Dichloropyridazine-4-carbonitrile.

Physicochemical and Computed Properties

A summary of the key physical and chemical properties is crucial for experimental design, including solubility and reaction condition considerations. The data presented below has been aggregated from various chemical databases.

| Property | Value | Source |

| Molecular Weight | 173.98 g/mol | [1][2] |

| Monoisotopic Mass | 172.9547524 Da | [1][6] |

| Melting Point | 105-106 °C | [2][8] |

| Boiling Point (Predicted) | 360.8 ± 37.0 °C | [8] |

| Density (Predicted) | 1.60 ± 0.1 g/cm³ | [8] |

| XLogP3 | 1.5 | [2][6] |

| Topological Polar Surface Area | 49.6 Ų | [1][2] |

| pKa (Predicted) | -4.95 ± 0.10 | [8] |

| Appearance | Light yellow solid / Powder | [2][8] |

Synthesis Protocol

The synthesis of 3,6-Dichloropyridazine-4-carbonitrile is a key process for its utilization in further chemical research and development. A documented experimental procedure is detailed below.

Reaction: Dehydration of 3,6-dichloropyridazine-4-carboxamide to 3,6-Dichloropyridazine-4-carbonitrile.

Materials and Reagents:

-

3,6-dichloropyridazine-4-carboxamide (5.7 g, 29.69 mmol)

-

Phosphorus oxychloride (50 mL)

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

A mixture of 3,6-dichloropyridazine-4-carboxamide (1.00 equivalent) and phosphorus oxychloride is heated to reflux for 1 hour.[2]

-

The resulting mixture is concentrated under vacuum to remove excess phosphorus oxychloride.[2]

-

The residue is dissolved in dichloromethane.[2]

-

The organic solution is washed sequentially with water and brine.[2]

-

The washed solution is dried over anhydrous sodium sulfate.[2]

-

The solvent is removed by concentration under vacuum.[2]

-

The crude product is purified by silica gel column chromatography, eluting with a 1:5 mixture of ethyl acetate and petroleum ether.[2]

-

This procedure yields the title compound as a light yellow solid (5.1 g, 99% yield).[2]

The workflow for this synthesis is illustrated in the diagram below.

Applications in Research and Development

3,6-Dichloropyridazine-4-carbonitrile serves as a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds.[9] The presence of two chlorine atoms and a nitrile group on the pyridazine ring provides multiple reactive sites for further functionalization. The dichloropyridazine core is a known pharmacophore, and its derivatives are investigated for various biological activities.[10] This compound is often used as an intermediate in the synthesis of more complex molecules, including those classified as protein degrader building blocks.[4][8] The reactivity of the chloro substitutions allows for nucleophilic substitution reactions, enabling the introduction of diverse functionalities to the pyridazine scaffold.[9]

References

- 1. 3,6-Dichloropyridazine-4-carbonitrile | C5HCl2N3 | CID 12370915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 3,6-Dichloropyridazine-4-carbonitrile | CAS#:35857-93-3 | Chemsrc [chemsrc.com]

- 4. calpaclab.com [calpaclab.com]

- 5. usbio.net [usbio.net]

- 6. PubChemLite - 3,6-dichloropyridazine-4-carbonitrile (C5HCl2N3) [pubchemlite.lcsb.uni.lu]

- 7. 3,6-Dichloropyridazine-4-carbonitrile|lookchem [lookchem.com]

- 8. 3,6-Dichloropyridazine-4-carbonitrile, CasNo.35857-93-3 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 9. Buy 3,6-Dichloro-4-isopropylpyridazine | 107228-51-3 [smolecule.com]

- 10. jofamericanscience.org [jofamericanscience.org]

An In-depth Technical Guide to the Synthesis of 3,6-Dichloropyridazine-4-carbonitrile from 3,6-Dichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,6-Dichloropyridazine-4-carbonitrile, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 3,6-dichloropyridazine. This document outlines the key synthetic strategies, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

3,6-Dichloropyridazine-4-carbonitrile is a key intermediate in the synthesis of various biologically active compounds. Its structural features, including the reactive chlorine atoms and the cyano group on the pyridazine core, allow for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. This guide focuses on the direct conversion of 3,6-dichloropyridazine to its 4-carbonitrile derivative, a crucial step in accessing more complex molecular architectures.

Synthesis of the Starting Material: 3,6-Dichloropyridazine

The synthesis of the precursor, 3,6-dichloropyridazine, is a well-established process, typically starting from 3,6-dihydroxypyridazine (maleic hydrazide). Several methods have been reported, with the chlorination using phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) being the most common.

Chlorination using Phosphorus Oxychloride

This method involves the reaction of 3,6-dihydroxypyridazine with phosphorus oxychloride, often in the presence of a solvent. The reaction conditions can be varied to optimize the yield and purity of the product.

Table 1: Summary of Reaction Conditions for the Synthesis of 3,6-Dichloropyridazine using POCl₃

| Reference | Molar Ratio (3,6-dihydroxypyridazine : POCl₃) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| CN104447569A[1] | 1 : 1.5 | Chloroform | 50 | 4 | 72.35 | 99.03 (GC) |

| CN104447569A[1] | 1 : 1.5 | Methanol/Water | 80 | 1 | 88.65 | 98.13 (GC) |

| ChemicalBook[2] | 1 : 5 | None | 80 | Overnight | 85 | Not Specified |

Experimental Protocol (Example from CN104447569A): [1]

-

To a 100 mL single-necked round-bottom flask, add 3,6-dihydroxypyridazine (4.48 g, 40 mmol), phosphorus oxychloride (9.20 g, 60 mmol), and chloroform (20 mL).

-

Stir the mixture at 50°C for 4 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

-

After the reaction is complete, remove the solvent by rotary evaporation to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure 3,6-dichloropyridazine.

-

After drying, a yield of 72.35% with a purity of 99.03% (GC) is obtained.

Chlorination using N-Chlorosuccinimide (NCS)

An alternative, milder method for the synthesis of 3,6-dichloropyridazine involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent.[3] This approach offers advantages such as milder reaction conditions and simpler product isolation.[3]

Table 2: Summary of Reaction Conditions for the Synthesis of 3,6-Dichloropyridazine using NCS

| Reference | Molar Ratio (3,6-dihydroxypyridazine : NCS) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| CN112645883A[3] | 1 : 2.47 | Ethanol | 45-55 | 2 | 92.6 | 99.5 |

Experimental Protocol (Example from CN112645883A): [3]

-

In a 5 L reaction bottle, add 180 g of ethanol and start stirring.

-

Add 90 g of 3,6-dihydroxypyridazine and 9 g of hydrochloric acid.

-

Heat the mixture to 40°C.

-

Add 222.1 g of NCS in five portions, maintaining the temperature between 40-45°C during addition and not exceeding 60°C during the reaction.

-

After the addition of NCS is complete, maintain the temperature at 45-55°C and continue the reaction for 2 hours.

-

Cool the reaction mixture to 5-10°C and allow it to crystallize for 2 hours.

-

Collect the solid product by suction filtration and wash the filter cake with a small amount of absolute ethanol.

-

Dry the filter cake under vacuum at 40-50°C for 4 hours to obtain 110.4 g of white solid 3,6-dichloropyridazine (92.6% yield, 99.5% purity).

Synthesis of 3,6-Dichloropyridazine-4-carbonitrile

Proposed Synthetic Pathway: Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, including the introduction of a cyano group. A general approach would involve the reaction of 3,6-dichloropyridazine with a cyanide source in the presence of a palladium catalyst and a suitable ligand.

Caption: Proposed palladium-catalyzed cyanation of 3,6-dichloropyridazine.

General Experimental Considerations for Palladium-Catalyzed Cyanation

Based on established protocols for the cyanation of other (hetero)aryl chlorides, the following general procedure can be adapted for the synthesis of 3,6-Dichloropyridazine-4-carbonitrile.[4][5][6]

Table 3: General Conditions for Palladium-Catalyzed Cyanation of Aryl Chlorides

| Parameter | Typical Reagents/Conditions |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles |

| Ligand | Buchwald-type phosphine ligands (e.g., XPhos, SPhos, tBuXPhos) |

| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆], KCN |

| Base | K₂CO₃, K₃PO₄, KOAc |

| Solvent | Toluene, Dioxane, DMF, DMA, Acetonitrile/Water mixtures |

| Temperature | 70 - 120 °C |

Proposed Experimental Protocol:

-

To a dry Schlenk tube, add 3,6-dichloropyridazine (1.0 mmol), the palladium precatalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

-

Add the cyanide source (e.g., Zn(CN)₂ (0.6 equiv) or K₄[Fe(CN)₆] (0.5 equiv)) and the base (e.g., KOAc (1.2 equiv)).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent (e.g., Dioxane or a mixture of Acetonitrile and Water).

-

Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the progress by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite and wash with the same solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain 3,6-Dichloropyridazine-4-carbonitrile.

Experimental Workflow

The overall synthetic process can be visualized as a two-step sequence, starting from the commercially available maleic hydrazide.

Caption: Overall workflow for the synthesis of 3,6-Dichloropyridazine-4-carbonitrile.

Conclusion

This technical guide provides a detailed overview of the synthesis of 3,6-Dichloropyridazine-4-carbonitrile from 3,6-dichloropyridazine. While established protocols for the preparation of the starting material are readily available and have been summarized with quantitative data, the direct cyanation to the target molecule requires the adaptation of general palladium-catalyzed cross-coupling methodologies. The provided proposed protocol and experimental considerations serve as a strong starting point for researchers to develop a robust and efficient synthesis of this valuable chemical intermediate. Further optimization of the reaction conditions for the cyanation step will be crucial for achieving high yields and purity on a preparative scale.

References

- 1. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 2. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 3. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]

- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3,6-Dichloropyridazine-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3,6-Dichloropyridazine-4-carbonitrile. Due to the limited availability of experimentally derived spectra in public databases, this document presents a compilation of predicted and expected spectroscopic values based on the compound's structure, alongside detailed experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this molecule in drug development and other scientific endeavors.

Compound Information

| Parameter | Value |

| Chemical Name | 3,6-Dichloropyridazine-4-carbonitrile |

| CAS Number | 35857-93-3 |

| Molecular Formula | C₅HCl₂N₃ |

| Molecular Weight | 173.99 g/mol |

| Monoisotopic Mass | 172.9547524 Da |

| Melting Point | 105-106 °C |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3,6-Dichloropyridazine-4-carbonitrile based on its chemical structure and known spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | Singlet (s) | 1H | Pyridazine H-5 |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 160 | C-3, C-6 (C-Cl) |

| ~130 - 135 | C-5 (CH) |

| ~120 - 125 | C-4 (C-CN) |

| ~115 - 120 | -C≡N |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak | Aromatic C-H stretch |

| ~2240 - 2220 | Medium | C≡N (nitrile) stretch |

| ~1600 - 1450 | Medium | Aromatic C=C and C=N stretch |

| ~850 - 750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| ~173/175/177 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peaks with isotopic pattern for two chlorine atoms) |

| Variable | Fragmentation ions (e.g., loss of Cl, CN) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of 3,6-Dichloropyridazine-4-carbonitrile is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used to acquire the ¹H spectrum.

-

Key parameters such as the spectral width, acquisition time, and relaxation delay are optimized to ensure good signal-to-noise and resolution.

-

The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence is used to acquire the ¹³C spectrum, which results in single lines for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase correction and baseline correction are applied to the spectrum. The chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid 3,6-Dichloropyridazine-4-carbonitrile sample is placed directly onto the ATR crystal.

-

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.

-

Background Spectrum: A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental contributions.

-

Sample Spectrum: The sample is brought into firm contact with the ATR crystal using a pressure clamp. The infrared spectrum of the sample is then recorded.

-

Data Acquisition: The spectrum is typically acquired over the mid-infrared range (e.g., 4000-400 cm⁻¹). Multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high energy of the ionization process often causes the molecular ion to be unstable, leading to its fragmentation into smaller, charged fragments.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion.

Workflow and Relationships

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the spectroscopic techniques and the derived structural information.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

Technical Guide: Physicochemical Properties of 3,6-Dichloropyridazine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 3,6-Dichloropyridazine-4-carbonitrile, a key intermediate in medicinal chemistry and organic synthesis. Due to a lack of specific quantitative experimental data in publicly accessible literature, this document focuses on its known physicochemical properties, and provides detailed, representative experimental protocols for the determination of its solubility and stability based on established methodologies for analogous heterocyclic compounds. This guide is intended to be a valuable resource for researchers, enabling them to design and execute appropriate studies to characterize this compound for their specific applications.

Introduction

3,6-Dichloropyridazine-4-carbonitrile (CAS No: 35857-93-3) is a halogenated pyridazine derivative. The pyridazine scaffold is a common motif in a wide array of biologically active molecules, and chloro-substituted pyridazines, in particular, serve as versatile precursors for the synthesis of more complex molecular architectures through nucleophilic substitution reactions. The nitrile group further enhances its utility as a building block in drug discovery and development. A thorough understanding of the solubility and stability of this intermediate is critical for its effective handling, storage, and application in synthetic chemistry, particularly in process development and scale-up operations.

Physicochemical Properties

While specific experimental data on solubility and stability are not extensively reported, a summary of the known physical and chemical properties of 3,6-Dichloropyridazine-4-carbonitrile is presented in Table 1.

Table 1: Physicochemical Properties of 3,6-Dichloropyridazine-4-carbonitrile

| Property | Value | Reference(s) |

| Molecular Formula | C₅HCl₂N₃ | [1][2][3] |

| Molecular Weight | 173.99 g/mol | [1][3] |

| Appearance | White to light brown solid | [4] |

| Melting Point | 105-106 °C | [4][5] |

| Boiling Point (Predicted) | 360.8 ± 37.0 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.60 ± 0.1 g/cm³ | [5] |

| LogP (Predicted) | 1.10 - 1.5 | [6][7] |

| Storage Conditions | Room temperature, under inert atmosphere, sealed in dry conditions. Some suppliers recommend storage at -20°C for long-term stability. | [3][4] |

Solubility Profile

To address this data gap, a detailed experimental protocol for determining the thermodynamic solubility of this compound is provided in Section 5.1.

Stability Profile

Specific experimental studies detailing the hydrolytic, thermal, and photolytic stability of 3,6-Dichloropyridazine-4-carbonitrile are not found in the public domain. The recommended storage conditions, under an inert atmosphere and in a dry environment, suggest a potential sensitivity to moisture and possibly air[2][4]. The presence of chloro-substituents on the electron-deficient pyridazine ring indicates a susceptibility to nucleophilic attack, including hydrolysis, particularly under non-neutral pH conditions.

To enable researchers to assess the stability of this compound, representative protocols for stability testing are outlined in Section 5.2.

Experimental Protocols

The following sections provide detailed methodologies for the systematic evaluation of the solubility and stability of 3,6-Dichloropyridazine-4-carbonitrile.

Protocol for Thermodynamic Solubility Determination

This protocol is based on the isothermal shake-flask method, a widely accepted technique for determining thermodynamic solubility.

Objective: To determine the thermodynamic solubility of 3,6-Dichloropyridazine-4-carbonitrile in various solvents at different temperatures.

Materials:

-

3,6-Dichloropyridazine-4-carbonitrile (purity >98%)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature incubator/shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,6-Dichloropyridazine-4-carbonitrile to a series of vials, each containing a known volume of a selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set at the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand at the set temperature for a short period to allow for the sedimentation of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 3,6-Dichloropyridazine-4-carbonitrile.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the samples.

-

-

Data Analysis:

-

Calculate the solubility as the average concentration from at least three replicate experiments for each solvent and temperature.

-

Express the solubility in appropriate units (e.g., mg/mL, µg/mL, mol/L).

-

The experimental workflow for solubility determination is illustrated in the following diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Stability Assessment

This section outlines protocols for evaluating the hydrolytic, thermal, and photolytic stability of 3,6-Dichloropyridazine-4-carbonitrile.

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

Materials:

-

3,6-Dichloropyridazine-4-carbonitrile

-

Buffer solutions (e.g., pH 4, 7, and 9)

-

0.1 N HCl and 0.1 N NaOH solutions

-

Constant temperature bath or incubator

-

HPLC system

Procedure:

-

Prepare stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile).

-

Dilute the stock solution into the different aqueous buffer and acid/base solutions to a final concentration suitable for HPLC analysis.

-

Incubate the solutions at a controlled temperature (e.g., 37 °C or 50 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

-

Immediately quench any degradation by dilution with a mobile phase or a suitable solvent and store at a low temperature (e.g., 4 °C) until analysis.

-

Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any major degradation products.

-

Calculate the percentage of the compound remaining at each time point and determine the degradation rate constant and half-life.

Objective: To evaluate the stability of the solid compound under accelerated thermal conditions.

Materials:

-

3,6-Dichloropyridazine-4-carbonitrile (solid)

-

Vials (clear and amber)

-

Constant temperature and humidity stability chambers

-

HPLC system

Procedure:

-

Place accurately weighed amounts of the solid compound into both clear and amber vials.

-

Store the vials in stability chambers under various conditions (e.g., 40 °C/75% RH, 60 °C).

-

At predetermined time points (e.g., 0, 1, 2, 4 weeks), remove a vial from each condition.

-

Dissolve the contents in a suitable solvent to a known concentration.

-

Analyze the solutions by HPLC to determine the purity of the compound and quantify any degradation products.

-

Observe any changes in the physical appearance of the solid (e.g., color change, melting).

Objective: To assess the stability of the compound when exposed to light.

Materials:

-

3,6-Dichloropyridazine-4-carbonitrile (solid and in solution)

-

Photostability chamber with a light source conforming to ICH Q1B guidelines (cool white fluorescent and near-UV lamps).

-

Vials (clear and amber)

-

HPLC system

Procedure:

-

Place solid samples of the compound in clear and amber (as a dark control) vials.

-

Prepare solutions of the compound in a suitable solvent and place them in clear and amber vials.

-

Expose the samples to a controlled light source in the photostability chamber for a specified duration.

-

At the end of the exposure period, analyze both the solid and solution samples by HPLC.

-

Compare the results of the light-exposed samples to the dark controls to determine the extent of photodegradation.

The logical relationship for a comprehensive stability assessment is depicted below:

Caption: Logical Flow for Stability Assessment.

Conclusion

3,6-Dichloropyridazine-4-carbonitrile is a valuable building block in chemical synthesis. While specific quantitative data on its solubility and stability are currently lacking in the literature, this guide provides a foundation for researchers by summarizing its known physicochemical properties and presenting detailed, actionable protocols for the experimental determination of these crucial parameters. The provided methodologies and workflows will aid in the systematic characterization of this compound, ensuring its appropriate handling, storage, and use in research and development. It is recommended that researchers generate this data to support their specific applications and contribute to the broader scientific understanding of this compound.

References

- 1. 3,6-Dichloropyridazine-4-carbonitrile | C5HCl2N3 | CID 12370915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. usbio.net [usbio.net]

- 4. 3,6-Dichloropyridazine-4-carbonitrile, CasNo.35857-93-3 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 5. echemi.com [echemi.com]

- 6. 3,6-Dichloropyridazine-4-carbonitrile | CAS#:35857-93-3 | Chemsrc [chemsrc.com]

- 7. PubChemLite - 3,6-dichloropyridazine-4-carbonitrile (C5HCl2N3) [pubchemlite.lcsb.uni.lu]

- 8. 3,6-Dichloropyridazine | 141-30-0 [chemicalbook.com]

In-Depth Technical Guide to the Hazards and Safety of 3,6-Dichloropyridazine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and essential safety information for 3,6-Dichloropyridazine-4-carbonitrile (CAS No: 35857-93-3). The information is intended to support risk assessment and the implementation of safe handling protocols in a laboratory or drug development setting.

Chemical Identification and Physical Properties

3,6-Dichloropyridazine-4-carbonitrile is a heterocyclic organic compound. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 3,6-Dichloropyridazine-4-carbonitrile

| Property | Value | Source(s) |

| Molecular Formula | C₅HCl₂N₃ | [1][2] |

| Molecular Weight | 173.99 g/mol | [1][3] |

| Appearance | White to light brown solid/powder | [4] |

| Melting Point | 105-106 °C | [3][4] |

| Boiling Point | 360.8 ± 37.0 °C (Predicted) | [4][5] |

| Density | 1.60 ± 0.1 g/cm³ (Predicted) | [3][4][5] |

| Solubility | Information not readily available in searched sources. | |

| Flash Point | 172.0 ± 26.5 °C | [3][5] |

| pKa | -4.95 ± 0.10 (Predicted) | [4] |

Note: Some of the physical properties, such as boiling point, density, and pKa, are predicted values and have not been experimentally verified in the available literature. Detailed experimental protocols for the determination of these properties were not available in the searched resources.

Hazard Identification and GHS Classification

3,6-Dichloropyridazine-4-carbonitrile is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its GHS classification is provided in Table 2.

Table 2: GHS Hazard Classification for 3,6-Dichloropyridazine-4-carbonitrile

| Category | Classification | Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) | Source(s) |

| Acute Toxicity | Acute Toxicity 4 (Oral, Dermal, Inhalation) |

| Warning | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312, P330, P362+P364, P501 | [6][7] |

| Skin Corrosion/ Irritation | Skin Irritation 2 |

| Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 | [6][7] |

| Eye Damage/ Irritation | Eye Irritation 2A |

| Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 | [6][7] |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 (Respiratory tract irritation) |

| Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405 | [6][7] |

Toxicological Information

The primary toxicological concerns associated with 3,6-Dichloropyridazine-4-carbonitrile are acute toxicity upon ingestion, skin contact, or inhalation, as well as irritation to the skin, eyes, and respiratory system.[6][7]

Note on Experimental Protocols: While the GHS classifications indicate the toxicological profile of this compound, detailed experimental protocols (e.g., specific LD50 or LC50 studies, skin and eye irritation test methodologies) were not available in the publicly accessible resources searched for this guide. The classifications are based on data submitted to regulatory bodies, but the underlying studies are not detailed.

Safe Handling, Storage, and Disposal

Adherence to strict safety protocols is mandatory when handling 3,6-Dichloropyridazine-4-carbonitrile.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. However, the following are generally recommended[1]:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat or chemical-resistant apron. In cases of potential significant exposure, chemical-resistant coveralls may be necessary.

-

Respiratory Protection: If working with the powder outside of a certified chemical fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Handling

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.[1]

-

Avoid generating dust.[1]

-

Prevent contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.[1]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5]

-

Some suppliers recommend storage at temperatures between 2-8°C or even at -20°C.[3][5] Always consult the supplier's specific recommendations.

-

Store away from incompatible materials, such as strong oxidizing agents.[1]

Disposal

-

Dispose of waste in accordance with all local, regional, and national regulations.[7]

-

Do not allow the chemical to enter drains or the environment.[8]

Risk Assessment and Handling Workflow

The following diagram illustrates a logical workflow for the risk assessment and safe handling of 3,6-Dichloropyridazine-4-carbonitrile.

Caption: Risk assessment and safe handling workflow for 3,6-Dichloropyridazine-4-carbonitrile.

This guide is intended as a starting point for developing comprehensive safety protocols. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier and conduct a thorough, task-specific risk assessment before handling this chemical.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. calpaclab.com [calpaclab.com]

- 3. usbio.net [usbio.net]

- 4. 3,6-Dichloropyridazine-4-carbonitrile, CasNo.35857-93-3 Changzhou Pesan Chemical Co.,Ltd China (Mainland) [czpesanchem.lookchem.com]

- 5. 3,6-Dichloropyridazine-4-carbonitrile | CAS#:35857-93-3 | Chemsrc [chemsrc.com]

- 6. 3,6-Dichloropyridazine-4-carbonitrile | C5HCl2N3 | CID 12370915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cpachem.com [cpachem.com]

- 8. chemicalbook.com [chemicalbook.com]

A Technical Guide to 3,6-Dichloropyridazine-4-carbonitrile for Chemical Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 3,6-Dichloropyridazine-4-carbonitrile, a key building block in medicinal chemistry and materials science. This document details its chemical properties, commercial availability, synthesis, and reactivity, with a focus on its application in the development of novel bioactive molecules.

Chemical Properties and Commercial Availability

3,6-Dichloropyridazine-4-carbonitrile is a halogenated heterocyclic compound recognized for its utility as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring two reactive chlorine atoms and a nitrile group on a pyridazine core, allows for diverse chemical modifications, making it a valuable scaffold in drug discovery.[1]

Table 1: Physicochemical Properties of 3,6-Dichloropyridazine-4-carbonitrile

| Property | Value | Reference |

| CAS Number | 35857-93-3 | [3][4] |

| Molecular Formula | C₅HCl₂N₃ | [3][4] |

| Molecular Weight | 173.99 g/mol | [3][4] |

| Appearance | White to light yellow powder | [5] |

| Melting Point | 105-106 °C | [5] |

| Boiling Point | 360.8 ± 37.0 °C (Predicted) | [5] |

| Density | 1.60 ± 0.1 g/cm³ (Predicted) | [5] |

| Storage | Sealed in a dry environment at room temperature or under an inert atmosphere. | [5] |

A variety of chemical suppliers offer 3,6-Dichloropyridazine-4-carbonitrile, typically with purities of 98% or higher. The compound is available in research and industrial grades, catering to a range of applications from laboratory-scale synthesis to larger-scale production.

Table 2: Commercial Suppliers of 3,6-Dichloropyridazine-4-carbonitrile

| Supplier | Purity | Available Grades |

| Shanghai Minstar Chemical Co., Ltd. | 98% | Industrial Grade, Pharma Grade |

| ChemShuttle | Not Specified | Building blocks for drug discovery |

| CP Lab Safety | min 98% | Protein Degrader Building Blocks |

| United States Biological | Highly Purified | Not Specified |

Synthesis and Experimental Protocols

The primary synthetic route to 3,6-Dichloropyridazine-4-carbonitrile involves the dehydration of 3,6-dichloropyridazine-4-carboxamide.

Synthesis of 3,6-Dichloropyridazine-4-carbonitrile

Experimental Protocol:

A mixture of 3,6-dichloropyridazine-4-carboxamide (5.7 g, 29.69 mmol) and phosphorus oxychloride (50 mL) is heated to reflux for 1 hour. Following the reaction, the mixture is concentrated under vacuum. The resulting residue is dissolved in dichloromethane and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under vacuum. The crude product is purified by silica gel column chromatography, eluting with a 1:5 mixture of ethyl acetate and petroleum ether, to yield 3,6-Dichloropyridazine-4-carbonitrile as a light yellow solid (5.1 g, 99% yield).

Key Reactions in Drug Discovery

The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reactivity allows for the introduction of a wide range of functional groups, making it a valuable scaffold for building complex molecules.[6]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring, further enhanced by the nitrile group, facilitates the displacement of the chlorine atoms by various nucleophiles. Reactions with amines, alcohols, and thiols can be performed to introduce diverse side chains. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile.

General Experimental Protocol for SNAr with an Amine:

To a solution of 3,6-Dichloropyridazine-4-carbonitrile (1 equivalent) in a suitable solvent (e.g., DMF, NMP, or dioxane) is added the desired amine (1-1.2 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2-3 equivalents). The reaction mixture is heated, often under microwave irradiation, until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling

The chlorine atoms of 3,6-Dichloropyridazine-4-carbonitrile can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids or their esters. This reaction is a powerful tool for forming carbon-carbon bonds and introducing aryl, heteroaryl, or vinyl substituents.

General Experimental Protocol for Suzuki-Miyaura Coupling:

In a reaction vessel, 3,6-Dichloropyridazine-4-carbonitrile (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., Na₂CO₃, K₂CO₃, CsF) are combined in a suitable solvent system (e.g., DME/water, dioxane/water, or toluene/ethanol/water). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete. After cooling, the reaction mixture is filtered, and the filtrate is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The residue is purified by chromatography to afford the desired coupled product.[7]

Applications in Medicinal Chemistry

The pyridazine core is a well-established pharmacophore found in numerous bioactive compounds. The versatility of 3,6-Dichloropyridazine-4-carbonitrile allows for the synthesis of diverse libraries of compounds for screening against various biological targets. For instance, related 3,6-disubstituted pyridazines have been investigated for their potential as kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs. The nitrile group can also serve as a handle for further chemical transformations or as a key interacting group with biological targets.

Conclusion

3,6-Dichloropyridazine-4-carbonitrile is a commercially available and highly versatile building block for chemical synthesis. Its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides a robust platform for the rapid generation of molecular diversity. This technical guide provides researchers and drug development professionals with the essential information to effectively utilize this compound in their research endeavors.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. Exploring the Role of 3,6-Dichloropyridazine in Pharmaceutical Intermediates-ZCPC [en.zcpc.net]

- 3. 3,6-Dichloropyridazine-4-carbonitrile | C5HCl2N3 | CID 12370915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. minstar.lookchem.com [minstar.lookchem.com]

- 6. jofamericanscience.org [jofamericanscience.org]

- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity of the Nitrile Group in Dichloropyridazines: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the nitrile group in dichloropyridazines, a scaffold of significant interest in medicinal chemistry. The presence of the electron-withdrawing dichloropyridazine ring, coupled with the versatile chemistry of the nitrile functional group, offers a rich platform for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of key reactions, detailed experimental protocols, and insights into the biological relevance of these compounds, with a focus on quantitative data and practical methodologies.

Overview of Reactivity

The dichloropyridazine core is a π-deficient heteroaromatic system, a characteristic that profoundly influences the reactivity of its substituents. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), while the pyridazine ring itself can participate as a diene in cycloaddition reactions. The nitrile group, an electron-withdrawing moiety, further modulates the electronic properties of the ring and serves as a versatile handle for a variety of chemical transformations.

The primary focus of this guide is on the reactivity pertinent to the functionalization of the dichloropyridazine scaffold, particularly involving the nitrile group, for applications in drug discovery. This includes transformations of the nitrile itself and reactions where the nitrile group plays a key directing or activating role.

Key Chemical Transformations and Experimental Protocols

This section details key reactions involving dichloropyridazines bearing a nitrile group, providing both quantitative data and step-by-step experimental protocols.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the pyridazine ring are activated towards nucleophilic attack. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the nucleophile. The nitrile group, being electron-withdrawing, can influence the preferred site of substitution.

Synthesis of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine

While not directly a reaction of the nitrile group, the synthesis of aminopyridazines is a crucial step in creating scaffolds for further functionalization, including the introduction of a nitrile group in subsequent steps or using the amino group to modulate reactivity.

Table 1: Synthesis of 3-Amino-6-chloropyridazine [1]

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 3,6-Dichloropyridazine | Aqueous ammonia, methylene dichloride, 100 °C, 9 hours | 3-Amino-6-chloropyridazine | 82.6 |

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine [1]

-

Reaction Setup: In a 100 mL single-necked round-bottom flask, combine 3,6-dichloropyridazine (2.98 g, 20 mmol), aqueous ammonia (2.10 g, 60 mmol), and methylene dichloride (30 mL).

-

Reaction: Seal the flask and stir the mixture at 100 °C for 9 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent by rotary evaporation to obtain the crude product.

-

Purification: Purify the crude product by recrystallization, followed by silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, allowing for the introduction of aryl, heteroaryl, or vinyl substituents at the chlorinated positions of the pyridazine ring. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.

Table 2: Suzuki-Miyaura Coupling of 3-Amino-6-chloropyridazine with Arylboronic Acids [1][2]

| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 23-65 |

| 3-Amino-6-chloropyridazine | Various arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 80 | 23-65 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Amino-6-halopyridazines [1]

-

Reaction Setup: In a reaction vessel, combine the 3-amino-6-halopyridazine (1 equivalent), the arylboronic acid (1.2 equivalents), and a base such as sodium carbonate (2 equivalents) in a mixture of solvents like dimethoxyethane (DME) and water.

-

Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the degassed mixture under an inert atmosphere.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC).

-

Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.

Intramolecular [4+2] Diels-Alder Reactions

The electron-deficient pyridazine ring can act as a diene in inverse-electron-demand Diels-Alder reactions. When a dienophile is tethered to the pyridazine core, an intramolecular cycloaddition can occur, leading to the formation of fused ring systems. The presence of an electron-withdrawing nitrile group on the pyridazine ring is often essential for this transformation.

Table 3: Intramolecular Diels-Alder Reaction of a 3-(Alkynyloxy)-4-pyridazinecarbonitrile

| Starting Material | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 3-(But-2-yn-1-yloxy)-4-pyridazinecarbonitrile | Bromobenzene | 150 | 96 | 2,3-Dihydro-7-benzofurancarbonitrile | 79 |

Experimental Protocol: [4+2] Cycloaddition of 3-(But-2-yn-1-yloxy)-4-pyridazinecarbonitrile

-

Reaction Setup: A solution of 3-(but-2-yn-1-yloxy)-4-pyridazinecarbonitrile (130 mg, 0.75 mmol) in bromobenzene (1 mL) is placed in a reaction vessel.

-

Inert Atmosphere: The vessel is flushed with argon.

-

Reaction: The solution is heated to 150 °C for 96 hours.

-

Work-up: The solvent is removed under reduced pressure.

-

Purification: The residue is purified by column chromatography (eluent: light petroleum/ethyl acetate, 3:1) and subsequent recrystallization from n-pentane to give 2,3-dihydro-7-benzofurancarbonitrile (86 mg, 79%) as colorless needles.

Transformations of the Nitrile Group

Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.[2][3][4][5] The reaction proceeds through an amide intermediate.

General Workflow for Nitrile Hydrolysis

Caption: General workflow for the hydrolysis of a nitrile to a carboxylic acid.

The reduction of nitriles to primary amines is a fundamental transformation, typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

General Workflow for Nitrile Reduction

Caption: General workflow for the reduction of a nitrile to a primary amine.

Grignard reagents add to nitriles to form an intermediate imine anion, which upon hydrolysis yields a ketone.[1][6][7][8][9]

General Workflow for Grignard Reaction with a Nitrile

Caption: General workflow for the synthesis of a ketone from a nitrile using a Grignard reagent.

Biological Relevance and Signaling Pathways

Cyanopyridine and cyanopyridazine derivatives have emerged as promising scaffolds in drug discovery, targeting a range of proteins implicated in cancer and other diseases. Two notable targets are the Pim-1 kinase and the anti-apoptotic protein survivin.

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and transcriptional activation.[10] Its overexpression is associated with several cancers. Cyanopyridine-based compounds have been identified as inhibitors of Pim-1 kinase.

Caption: Simplified Pim-1 kinase signaling pathway and the inhibitory action of cyanopyridazine compounds.

Survivin Anti-Apoptotic Pathway

Survivin is a member of the inhibitor of apoptosis (IAP) family of proteins and is overexpressed in most human cancers.[11][12][13][14][15] It plays a dual role in inhibiting apoptosis and regulating cell division. Certain cyanopyridine derivatives have been shown to modulate survivin expression and induce apoptosis.

Caption: The intrinsic apoptosis pathway and the inhibitory role of survivin, which is targeted by cyanopyridazine derivatives.

Conclusion

Dichloropyridazines featuring a nitrile group are highly valuable and versatile scaffolds in medicinal chemistry. The reactivity of the chloro substituents allows for extensive functionalization through nucleophilic substitution and cross-coupling reactions, while the pyridazine ring can participate in cycloaddition reactions to build molecular complexity. The nitrile group itself serves as a key functional handle for conversion into other important chemical moieties and plays a crucial role in the biological activity of these compounds. The detailed protocols and reactivity data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and exploit the rich chemistry of this promising class of molecules in the quest for novel therapeutics. Further investigation into the specific conditions required for the direct transformation of the nitrile group on the 3,6-dichloropyridazine-4-carbonitrile scaffold is warranted to fully unlock its synthetic potential.

References

- 1. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3,6-Dichloropyridazine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electrophilic and nucleophilic sites of 3,6-Dichloropyridazine-4-carbonitrile, a versatile heterocyclic building block in medicinal chemistry. Through an examination of its molecular structure, electron density distribution, and reactivity in key organic reactions, this document aims to equip researchers with the foundational knowledge required for its effective utilization in the synthesis of novel therapeutic agents. This guide summarizes key reactivity data, provides detailed experimental protocols for representative transformations, and utilizes visualizations to illustrate reaction mechanisms and workflows.

Introduction